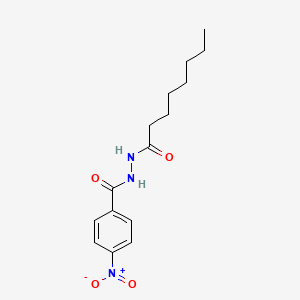

4-nitro-N'-octanoylbenzohydrazide

Description

Properties

IUPAC Name |

4-nitro-N'-octanoylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-2-3-4-5-6-7-14(19)16-17-15(20)12-8-10-13(11-9-12)18(21)22/h8-11H,2-7H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFJEEIGJFILAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-octanoylbenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for 4-nitro-N’-octanoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-octanoylbenzohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can attack electrophilic centers in other molecules.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and octanoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products Formed

Reduction: 4-amino-N’-octanoylbenzohydrazide.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: 4-nitrobenzoic acid and octanoic acid.

Scientific Research Applications

4-nitro-N’-octanoylbenzohydrazide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways involving nitro and hydrazide functionalities.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-nitro-N’-octanoylbenzohydrazide depends on its specific application. In general, the compound may exert its effects through interactions with biological molecules, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

The molecular geometry and intermolecular interactions of benzohydrazide derivatives are highly dependent on substituents:

- Dihedral Angles: In 4-nitro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide, the dihedral angle between the benzene and phenyl rings is 58.28°, indicating significant non-planarity due to steric and electronic effects of the propenylidene group . In contrast, (E)-4-nitro-N′-(3-nitrobenzylidene)benzohydrazide exhibits near-planar aromatic rings (dihedral angle: 2.41°), facilitated by intramolecular hydrogen bonding .

- Hydrogen Bonding: Crystal packing in these compounds is often stabilized by N–H⋯O and C–H⋯O interactions. For example, (E)-4-nitro-N′-(o-chlorobenzylidene)benzenesulfonohydrazide forms a 3D network via N–H⋯O and C–H⋯O bonds, while 4-nitro-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide adopts zigzag chains through O–H⋯O interactions . The octanoyl group’s long alkyl chain may disrupt such networks, favoring van der Waals interactions instead.

Thermal and Spectral Properties

- Thermal Stability: Thermo-induced fluorochromism in zinc complexes of 4-nitrobenzohydrazide derivatives highlights the role of substituents in stabilizing excited states . The octanoyl group’s flexibility may reduce thermal stability compared to rigid aromatic substituents.

- Spectral Signatures: In 4-nitro-N′-((5-nitrofuran-2-yl)methylene)benzohydrazide, the ¹H-NMR spectrum shows characteristic peaks for the nitro group (δ = 8.14–8.41 ppm) and hydrazide NH (δ = 12.48 ppm) . The octanoyl chain would introduce additional aliphatic proton signals (δ = 1.0–2.5 ppm) and a carbonyl resonance near δ = 170 ppm in ¹³C-NMR.

Q & A

Q. What are the optimal synthetic routes for 4-nitro-N'-octanoylbenzohydrazide, and what factors influence yield and purity?

The synthesis typically involves condensation of 4-nitrobenzohydrazide with octanoyl chloride under reflux in anhydrous conditions. Key factors include solvent polarity (e.g., ethanol or DMF), stoichiometric ratios (1:1.2 hydrazide-to-acyl chloride), and temperature control (60–80°C). Purification via recrystallization in ethanol improves purity, with yields reported at 65–80% . Side reactions, such as hydrolysis of the acyl chloride, can be minimized by using dry solvents and inert atmospheres.

Q. How does the crystal structure of this compound inform its molecular conformation and intermolecular interactions?

X-ray diffraction reveals a planar hydrazide backbone with a dihedral angle of 25–30° between the nitrobenzene and octanoyl moieties. Intermolecular N–H⋯O hydrogen bonds stabilize the lattice, while van der Waals interactions between alkyl chains influence packing efficiency. Disorder in the nitro group (observed in similar derivatives) is resolved using split-site refinement .

Q. What spectroscopic techniques are most effective for characterizing the hydrazone linkage in this compound?

- FT-IR : Stretching vibrations at ~3200 cm⁻¹ (N–H), 1660–1680 cm⁻¹ (C=O), and 1520 cm⁻¹ (C=N) confirm the hydrazone formation.

- NMR : ¹H NMR shows a singlet at δ 11.2 ppm for the hydrazide NH, while ¹³C NMR displays carbonyl resonances at δ 165–170 ppm .

- UV-Vis : A strong π→π* transition at ~300 nm (nitro group) and n→π* at ~350 nm (C=N) are diagnostic .

Q. What are the solubility characteristics of this compound in common organic solvents, and how do they affect reaction conditions?

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and low solubility in water or nonpolar solvents (hexane). Solvent choice impacts reaction kinetics: DMF accelerates acylation but may require post-reaction dialysis for purification .

Advanced Research Questions

Q. What methodologies are employed to analyze the third-order nonlinear optical (NLO) properties of benzohydrazide derivatives?

The Z-scan technique with nanosecond laser pulses (e.g., 532 nm) measures nonlinear refractive index (n₂) and absorption coefficient (β). For 4-nitro derivatives, strong electron-withdrawing nitro groups enhance NLO responses, with Reχ(3) values reaching ~10⁻¹³ esu. Optical limiting thresholds correlate with concentration and substituent electronic effects .

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of this compound in solution?

In polar solvents (e.g., DMSO), the keto-enol tautomer equilibrium shifts toward the enol form due to stabilization of the conjugated system. Variable-temperature NMR (25–80°C) reveals coalescence of NH and OH signals, with activation energies calculated via Eyring plots. Solvent dielectric constants directly affect tautomer populations .

Q. What computational approaches are used to model the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes geometry and calculates frontier molecular orbitals. HOMO-LUMO gaps (~3.5 eV) predict charge transfer efficiency. Hirshfeld surface analysis quantifies intermolecular interactions, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites .

Q. How do structural modifications at the hydrazide moiety impact the biological activity of this compound derivatives?

Substitution with electron-donating groups (e.g., methoxy) reduces antimicrobial efficacy, while electron-withdrawing substituents (e.g., halogens) enhance DNA intercalation. In vitro assays (MIC, IC₅₀) against S. aureus and E. coli show activity at 12.5–25 µg/mL, with mode-of-action studies suggesting metalloenzyme inhibition .

Q. What contradictions exist in reported biological activities of benzohydrazide derivatives, and how can experimental design address these discrepancies?

Discrepancies in IC₅₀ values (e.g., 10 vs. 50 µM for antitumor activity) arise from variations in cell lines (HeLa vs. MCF-7) and assay protocols (MTT vs. SRB). Standardizing cell culture conditions, using positive controls (e.g., cisplatin), and validating via orthogonal assays (flow cytometry, Western blot) improve reproducibility .

Q. How can X-ray crystallography and DFT calculations resolve disorder in the nitro group of this compound?

Dynamic disorder in the nitro group is modeled using split occupancies (e.g., 50:50) during refinement. DFT-computed torsional energy barriers (5–10 kcal/mol) confirm low-energy rotational states. Pair distribution function (PDF) analysis of powder data supplements single-crystal results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.